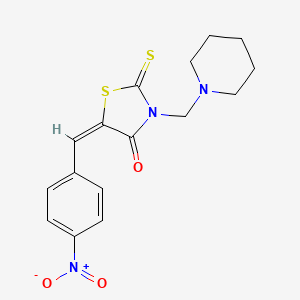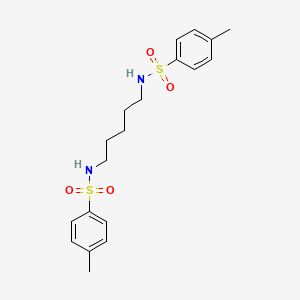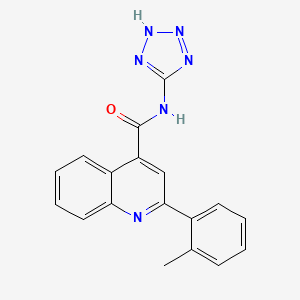
2-Methyl-5-(thiophen-3-YL)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(thiophen-3-yl)-1,3,4-oxadiazole: , also known by its systematic name 1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene , is a heterocyclic compound. Let’s break down its structure:
Chemical Formula: CHNS
Molecular Weight: 414.586 g/mol
Appearance: Solid
Storage Conditions: Room temperature, sealed, dry, and away from light.
Preparation Methods
Synthetic Routes:
-
Cyclopentadiene Derivative Approach
- Start with cyclopentadiene and react it with 2-methyl-5-(pyridin-4-yl)thiophene in the presence of a Lewis acid catalyst (e.g., AlCl3).
- Cyclization occurs, forming the desired compound.
-
Oxadiazole Formation
- React 2-methyl-5-(pyridin-4-yl)thiophene with hydrazine hydrate to form the corresponding hydrazide.
- Cyclize the hydrazide with formic acid to yield 2-methyl-5-(thiophen-3-yl)-1,3,4-oxadiazole .
Industrial Production:
While no specific industrial methods are widely reported, research laboratories typically synthesize this compound using the methods mentioned above.
Chemical Reactions Analysis
Reactivity: 2-Methyl-5-(thiophen-3-yl)-1,3,4-oxadiazole undergoes various reactions
Common Reagents: Lewis acids, hydrazine hydrate, formic acid.
Major Products: Oxidized, reduced, or substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential biological activities (e.g., antimicrobial, anticancer, anti-inflammatory).
Material Science: Used in organic electronics due to its π-conjugated system.
Photophysics: Exhibits fluorescence properties, making it useful in sensors and imaging agents.
Mechanism of Action
Targets: Specific molecular targets vary based on the application.
Pathways: Interacts with cellular components, influencing biological processes.
Comparison with Similar Compounds
Uniqueness: Its combination of thiophene, pyridine, and oxadiazole moieties sets it apart.
Similar Compounds: Other thiophene-based analogs, such as 2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole (CAS935278-68-5).
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-methyl-5-thiophen-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H6N2OS/c1-5-8-9-7(10-5)6-2-3-11-4-6/h2-4H,1H3 |
InChI Key |
SFISHTMNADODLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119865.png)
![N-({N'-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B11119867.png)
![Methyl 4-(4-fluorophenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11119874.png)
![Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11119877.png)

![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-3-nitrophenyl acetate](/img/structure/B11119891.png)
![N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11119895.png)

![1-(4-Nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119899.png)
![bis(4-{(E)-[(2-hydroxyphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11119916.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119920.png)

![2-(4-ethoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11119924.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11119939.png)
